molecular formula C8H9ClO B1631098 (R)-2-Chloro-1-phenylethanol CAS No. 56751-12-3

(R)-2-Chloro-1-phenylethanol

Cat. No.: B1631098
CAS No.: 56751-12-3
M. Wt: 156.61 g/mol
InChI Key: XWCQSILTDPAWDP-QMMMGPOBSA-N
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Description

®-2-Chloro-1-phenylethanol is an organic compound with the molecular formula C8H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Chloro-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-chloroacetophenone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of ®-2-Chloro-1-phenylethanol often involves the use of large-scale asymmetric reduction processes. These processes utilize chiral catalysts or biocatalysts to achieve the desired enantiomeric purity. The reaction conditions typically include controlled temperatures, pressures, and the use of solvents to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Chloro-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-chloroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to 2-chlorophenylethane using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-1-phenylethanol.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or alcohol.

Major Products Formed:

    Oxidation: 2-Chloroacetophenone.

    Reduction: 2-Chlorophenylethane.

    Substitution: 2-Hydroxy-1-phenylethanol.

Scientific Research Applications

®-2-Chloro-1-phenylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of certain drugs and is investigated for its potential therapeutic properties.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-2-Chloro-1-phenylethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

    (S)-2-Chloro-1-phenylethanol: The enantiomer of ®-2-Chloro-1-phenylethanol with a different configuration.

    2-Chloroacetophenone: A related compound without the hydroxyl group.

    2-Hydroxy-1-phenylethanol: A compound where the chlorine atom is replaced with a hydroxyl group.

Uniqueness: ®-2-Chloro-1-phenylethanol is unique due to its specific chiral configuration, which can impart different biological and chemical properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and in applications where chirality plays a crucial role.

Properties

IUPAC Name

(1R)-2-chloro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCQSILTDPAWDP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56751-12-3
Record name 2-Chloro-1-phenylethanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056751123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-2-Chloro-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-1-PHENYLETHANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8JK8F8P2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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